molecular formula C5H7NO3 B12864829 4-amino-4,5-dihydrofuran-2-carboxylic Acid

4-amino-4,5-dihydrofuran-2-carboxylic Acid

Katalognummer: B12864829
Molekulargewicht: 129.11 g/mol
InChI-Schlüssel: VFERKVPEPDAXQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-4,5-dihydrofuran-2-carboxylic acid is a heterocyclic compound that features a furan ring with an amino group at the 4-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4,5-dihydrofuran-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable amino acid derivative with a furan derivative under acidic or basic conditions to form the desired compound. For example, the reaction of 4-amino-3-buten-2-one with a suitable carboxylic acid derivative can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-4,5-dihydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydrofuran derivatives with different substituents.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-4,5-dihydrofuran-2-carboxylic acid, while substitution reactions can introduce various functional groups at the amino position .

Wissenschaftliche Forschungsanwendungen

4-amino-4,5-dihydrofuran-2-carboxylic acid has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-amino-4,5-dihydrofuran-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural arrangement and the presence of both an amino group and a carboxylic acid group on the furan ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various bioactive molecules .

Eigenschaften

Molekularformel

C5H7NO3

Molekulargewicht

129.11 g/mol

IUPAC-Name

3-amino-2,3-dihydrofuran-5-carboxylic acid

InChI

InChI=1S/C5H7NO3/c6-3-1-4(5(7)8)9-2-3/h1,3H,2,6H2,(H,7,8)

InChI-Schlüssel

VFERKVPEPDAXQV-UHFFFAOYSA-N

Kanonische SMILES

C1C(C=C(O1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.